REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1)([O-])=O>C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1
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Name
|
|
Quantity
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6.2 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(OC3=C2C=CC=C3)C1
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Name
|
|
Quantity
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360 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was degassed 5 minutes
|
Duration
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5 min
|
Type
|
ADDITION
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Details
|
500 mg of Pd/C was added to the solution
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Reaction content
|
Type
|
FILTRATION
|
Details
|
was then filtered through a small celite pad and off white color product
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Type
|
CUSTOM
|
Details
|
was obtained
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |